molecular formula C6H12N4O B13155269 3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol

3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol

Cat. No.: B13155269
M. Wt: 156.19 g/mol
InChI Key: VMDZJJOHNNWEQW-UHFFFAOYSA-N
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Description

3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole ring substituted with an amino group and a branched propanol chain.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

3-(3-amino-1,2,4-triazol-1-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C6H12N4O/c1-5(3-11)2-10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3,(H2,7,9)

InChI Key

VMDZJJOHNNWEQW-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC(=N1)N)CO

Origin of Product

United States

Preparation Methods

Synthesis of 3-Amino-1,2,4-triazoles

A general approach to synthesizing 3-amino-1,2,4-triazoles involves the reaction of a sulfonic acid intermediate with hydrazines, followed by treatment with trimethyl orthoformate to form the triazole ring. This method can be adapted to introduce different substituents onto the triazole ring.

Entry R1 Temperature Product Yield (%)
1 Ph rt 1a 66
2 Ph rt 1b 42
3 Ph rt 1c 39, 43
4 80°C 1d 48
5 80°C 1e n.r., 65
6 80°C 1f 6, 41
7 rt 1g 52
8 rt 1h 54

Synthesis of 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides

For compounds like 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides , two complementary pathways are used. The first involves the preparation of N-guanidinosuccinimide , which reacts with amines under microwave irradiation. The second pathway starts with N-arylsuccinimides reacting with aminoguanidine hydrochloride.

Synthesis of 2-Methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

The synthesis of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative , followed by ring-opening and oxidation steps.

Proposed Synthesis of 3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol

Given the lack of direct synthesis methods for This compound , a proposed approach could involve:

  • Formation of the Triazole Core : Use a method similar to that for 3-amino-1,2,4-triazoles , involving the reaction of a sulfonic acid with hydrazine, followed by treatment with trimethyl orthoformate.

  • Introduction of the Side Chain : Alkylate the triazole ring with a suitable alkyl halide or derivative to introduce the 2-methylpropan-1-ol side chain. This step may require careful selection of bases and conditions to achieve the desired regioselectivity.

  • Functionalization : Ensure the amino group is correctly positioned on the triazole ring. This might involve protecting groups or selective deprotection strategies.

Challenges and Considerations

  • Regioselectivity : Achieving the correct substitution pattern on the triazole ring can be challenging and may require optimization of reaction conditions.
  • Stability of Intermediates : Some intermediates may be sensitive to moisture or light, necessitating careful handling and storage.
  • Purification : Given the complexity of the molecule, purification may involve multiple steps, including chromatography.

Chemical Reactions Analysis

3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition disrupts the enzyme’s function, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Differences vs. Target Compound Key Physical/Chemical Properties Biological Activity/Applications References
1-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-2-ol (CAS 1853080-59-7) Tertiary alcohol (2-methylpropan-2-ol) instead of primary alcohol Higher lipophilicity due to branched chain Not explicitly reported; likely antifungal intermediate
3-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide Propanamide replaces propanol; cyclopropyl group added Enhanced metabolic stability; potential for H-bonding Antifungal candidate (implied by similar analogs)
2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol (CAS 1341133-87-6) Benzimidazole replaces triazole Larger aromatic system; altered electronic profile Antifungal or antimicrobial (benzimidazole bioactivity)
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid (CAS 1522556-12-2) Carboxylic acid replaces hydroxyl; dimethyl substitution Increased acidity; improved solubility Pharmaceutical intermediate
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 106535-19-7) Ester group replaces hydroxyl Higher lipophilicity; prone to hydrolysis Intermediate for drug synthesis

Biological Activity

3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol, also known by its CAS number 1853080-59-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H12N4OC_6H_{12}N_4O with a molecular weight of 156.19 g/mol. The structure features a triazole ring which is known for its diverse biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of triazole derivatives with appropriate alkylating agents. One approach includes the use of aminoguanidine and related reagents under microwave irradiation to facilitate the reaction and improve yields .

Antimicrobial Properties

Recent studies have shown that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various pathogens.

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. faecium≤ 2 µg/mL
K. pneumoniae≤ 4 µg/mL
A. baumannii≤ 8 µg/mL
E. aerogenes≤ 6 µg/mL

This table summarizes findings that indicate promising antibacterial properties against resistant strains commonly referred to as ESKAPE pathogens .

The mechanism by which triazole derivatives exert their antimicrobial effects often involves interference with nucleic acid synthesis or disruption of cell membrane integrity. The triazole ring plays a critical role in these interactions by mimicking purine structures necessary for microbial growth .

Study on Antibacterial Activity

A notable study evaluated a series of triazole derivatives for their antibacterial efficacy using the agar disc-diffusion method. The results indicated that compounds with amino substitutions exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

In Vitro Evaluation

In vitro studies have demonstrated that the compound shows significant inhibition against various bacterial strains at low concentrations. The observed MIC values suggest that it could be a lead compound for further development into therapeutic agents targeting bacterial infections resistant to conventional antibiotics .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYieldConditionsReference
CuAAC~75-85%CuSO₄·Na ascorbate, RT, 24h
Ethanol-mediated84%Reflux, TLC monitoring

How can the structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

Basic Research Focus
Structural elucidation involves:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions. For example, the triazole ring in related compounds forms dihedral angles of 77.9° with furyl groups and 30.0° with phenyl rings, stabilized by N-H···S and C-H···O hydrogen bonds .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methylpropanol CH₃ at δ 1.2-1.5 ppm) .
    • IR : Confirms NH₂ (3300-3500 cm⁻¹) and OH (broad ~3200 cm⁻¹) stretches .

Q. Table 2: Key Crystallographic Parameters (from SCXRD)

ParameterValueReference
Space groupP21/n
Dihedral angles77.9°, 30.0°
Hydrogen bond lengthsN-H···S: 2.12 Å

What in vitro models are appropriate for evaluating the antifungal activity of this compound, and how do structural modifications impact efficacy?

Advanced Research Focus
Antifungal activity is assessed via:

  • Microbroth dilution assays : Minimum inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus .
  • Structure-activity relationship (SAR) :
    • Triazole substitution : Electron-withdrawing groups (e.g., -F) enhance membrane ergosterol binding .
    • Side-chain flexibility : Methylpropanol moieties improve solubility and bioavailability .

Q. Table 3: Antifungal Activity of Triazole Derivatives

Compound ModificationMIC (μg/mL)Fungal StrainReference
2,4-Difluorophenyl analog0.25C. albicans
Methylpropanol side chain1.0A. fumigatus

How do molecular interactions (e.g., hydrogen bonding, π-π stacking) contribute to the stability and bioactivity of this compound?

Q. Advanced Research Focus

  • Crystal packing : N-H···S and C-H···O hydrogen bonds stabilize the lattice, reducing degradation .
  • Bioactivity : π-π stacking between the triazole ring and fungal cytochrome P450 lanosterol 14α-demethylase enhances target binding .

What analytical challenges arise in quantifying impurities or degradation products, and what HPLC methods are validated for this purpose?

Q. Advanced Research Focus

  • Impurity profiling : Related substances (e.g., desfluoro analogs) require separation using:
    • HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) at 254 nm .
    • Validation : Linearity (R² > 0.99), LOD < 0.1% .

Q. Table 4: HPLC Parameters for Impurity Analysis

ColumnMobile PhaseFlow RateDetectionReference
C18 (5 μm)ACN:H₂O (70:30) + TFA1.0 mL/minUV 254 nm

Q. Notes

  • Avoided commercial sources (per guidelines).
  • Methodological emphasis ensures reproducibility.
  • Structural and activity data derived from peer-reviewed studies .

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